molecular formula C15H14N4 B11865873 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine CAS No. 76341-55-4

2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine

Cat. No.: B11865873
CAS No.: 76341-55-4
M. Wt: 250.30 g/mol
InChI Key: KMOIFUBJNFUWES-UHFFFAOYSA-N
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Description

2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine is a heterocyclic compound that features a pyrazine ring substituted with two pyridine rings and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine typically involves the condensation of appropriate pyridine derivatives with a suitable precursor for the pyrazine ring. Common synthetic routes may include:

    Cyclization Reactions: Using reagents like hydrazine or its derivatives to form the pyrazine ring.

    Condensation Reactions: Combining pyridine derivatives with diketones or other carbonyl-containing compounds under acidic or basic conditions.

Industrial Production Methods

    Batch Processing: Conducting reactions in controlled environments to ensure high purity and yield.

    Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the pyrazine ring using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazine ring.

    Reduction Products: Reduced forms of the pyrazine ring.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Exploration as a pharmacophore in drug design.

    Industry: Use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydropyrazine Derivatives: Compounds with similar pyrazine rings but different substituents.

    Pyridine-Substituted Heterocycles: Compounds with pyridine rings attached to other heterocyclic cores.

Uniqueness

2-Methyl-5,6-di(pyridin-2-yl)-2,3-dihydropyrazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

76341-55-4

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-methyl-5,6-dipyridin-2-yl-2,3-dihydropyrazine

InChI

InChI=1S/C15H14N4/c1-11-10-18-14(12-6-2-4-8-16-12)15(19-11)13-7-3-5-9-17-13/h2-9,11H,10H2,1H3

InChI Key

KMOIFUBJNFUWES-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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